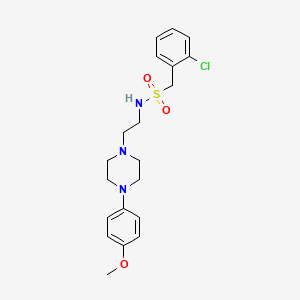

![molecular formula C9H5F6NOS B2479424 2,2,2-trifluoro-N-[4-(trifluoromethylsulfanyl)phenyl]acetamide CAS No. 325854-46-4](/img/structure/B2479424.png)

2,2,2-trifluoro-N-[4-(trifluoromethylsulfanyl)phenyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

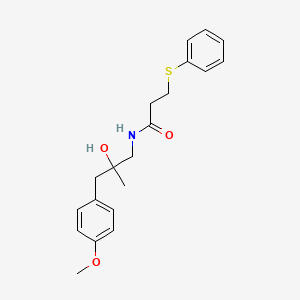

The compound is a type of acetamide, which is an organic compound with the formula CH3CONH2. Acetamides are derived from acetic acid and contain a carbonyl (C=O) and amine (NH2) functional group .

Molecular Structure Analysis

The molecular structure of a similar compound, 2,2,2-Trifluoro-N-(4-fluorophenyl)acetamide, includes a trifluoroacetamide group (CF3CONH2) and a fluorophenyl group (C6H4F) attached to the nitrogen atom .Wissenschaftliche Forschungsanwendungen

Advanced Oxidation Processes

Fluorinated compounds, such as acetaminophen by-products, have been extensively studied in the context of advanced oxidation processes (AOPs). These processes are crucial for degrading recalcitrant compounds in aqueous media, leading to the generation of various by-products. The study by Qutob et al. (2022) provides an in-depth review of the degradation pathways, by-products, and biotoxicity of acetaminophen, highlighting the role of fluorinated compounds in environmental remediation efforts Qutob et al., 2022.

Environmental Biodegradation

Research on the microbial degradation of polyfluoroalkyl chemicals, including those with trifluoromethylsulfanyl groups, has been significant due to their persistent and toxic nature. Liu and Avendaño (2013) reviewed the environmental biodegradability of these compounds, emphasizing the need for understanding their fate and effects in the environment. Their work outlines the challenges and research directions in the biodegradation of perfluoroalkyl and polyfluoroalkyl chemicals Liu & Avendaño, 2013.

Organic Synthesis Applications

The application of trifluoromethylsulfanyl and related groups in organic synthesis has been explored, particularly in reactions that form carbon-carbon and carbon-heteroatom bonds. Kazakova and Vasilyev (2017) reviewed the use of trifluoromethanesulfonic acid in organic synthesis, underscoring the efficiency of reactions promoted by this reagent for the synthesis of new organic compounds. This highlights the importance of fluorinated reagents in developing novel synthetic methodologies Kazakova & Vasilyev, 2017.

Environmental Persistence and Toxicity

The persistence and potential toxicity of perfluoroalkyl substances (PFAS), including those related to 2,2,2-trifluoro-N-[4-(trifluoromethylsulfanyl)phenyl]acetamide, have raised environmental concerns. Research by Wang et al. (2013) into fluorinated alternatives to long-chain PFASs provides insight into their environmental releases, persistence, and the urgent need for risk assessment and management strategies for these chemicals Wang et al., 2013.

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-N-[4-(trifluoromethylsulfanyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F6NOS/c10-8(11,12)7(17)16-5-1-3-6(4-2-5)18-9(13,14)15/h1-4H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURWBXMETZBYKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(F)(F)F)SC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F6NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoro-N-{4-[(trifluoromethyl)sulfanyl]phenyl}acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2479350.png)

![4-Chlorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether](/img/structure/B2479353.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2479358.png)

![(E)-11-(2-phenylhydrazono)-11H-indeno[1,2-b]quinoxaline](/img/structure/B2479360.png)

![1-((2-chloro-4-fluorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)